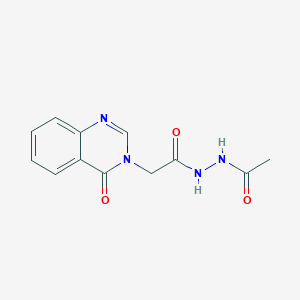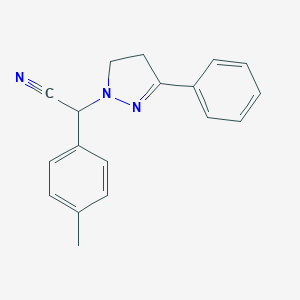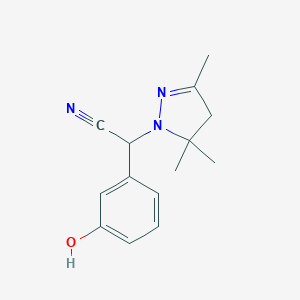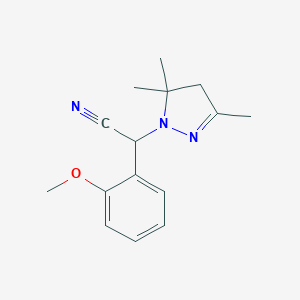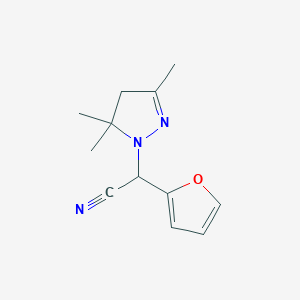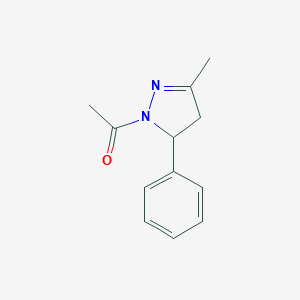
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to inhibit the activity of MAO, which is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide can increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which can improve mood and behavior. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has also been found to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have various biochemical and physiological effects in the body. For example, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and behavior. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has also been found to inhibit the growth and proliferation of cancer cells, particularly in breast cancer. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research in various fields. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide is relatively easy to synthesize using a specific method, which makes it readily available for research purposes. However, one of the limitations of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in lab experiments is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide. One area of research is the development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide and its effects on different biological systems.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis are 4-methoxybenzylamine and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide. The intermediate product is then purified using various techniques, such as column chromatography or recrystallization, to obtain the final product, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the progression of neurodegenerative diseases, such as Alzheimer's disease. In neuroscience, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior. In cancer research, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been studied for its ability to inhibit the growth and proliferation of cancer cells, particularly in breast cancer.
Eigenschaften
Produktname |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-12-15(2)23(22-14)18-8-6-17(7-9-18)20(24)21-13-16-4-10-19(25-3)11-5-16/h4-12H,13H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
CZWUDXIDTLXORK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
